

# Physical properties of Manganese(II) sulfite crystals

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## Compound of Interest

Compound Name: Manganese(II) sulfite

Cat. No.: B576685

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An In-depth Technical Guide to the Physical Properties of **Manganese(II) Sulfite** Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **Manganese(II) sulfite** ( $\text{MnSO}_3$ ) crystals. The information is compiled from various scientific sources to aid researchers and professionals in understanding the characteristics of this inorganic compound. This document focuses on quantifiable data, experimental methodologies, and structural relationships.

## General Properties

**Manganese(II) sulfite** is an inorganic compound with the chemical formula  $\text{MnSO}_3$ . It is known to exist in an anhydrous form as well as several hydrated forms. The anhydrous compound has a molecular weight of 135.00 g/mol .<sup>[1]</sup><sup>[2]</sup> The CAS Registry Number for **Manganese(II) sulfite** is 13568-71-3.<sup>[2]</sup>

## Hydrated Forms of Manganese(II) Sulfite

**Manganese(II) sulfite** crystallizes from aqueous solutions in several hydrated forms. The specific hydrate that forms is dependent on factors such as temperature and the concentration of sulfurous acid.<sup>[3]</sup> The known hydrates include:

- Trihydrate ( $\text{MnSO}_3 \cdot 3\text{H}_2\text{O}$ ): Exists in two different forms, a monoclinic  $\alpha$ -form and an orthorhombic  $\beta$ -form.[3]
- 2.5-Hydrate ( $\text{MnSO}_3 \cdot 2.5\text{H}_2\text{O}$ )[3]
- Dihydrate ( $\text{MnSO}_3 \cdot 2\text{H}_2\text{O}$ )[3]
- Monohydrate ( $\text{MnSO}_3 \cdot \text{H}_2\text{O}$ )[3]

The relationship between these hydrated forms can be visualized as a series of dehydration steps, although the precise temperature and pressure conditions for these transitions are not well-documented in the available literature.



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**Caption:** Relationship between the hydrated forms of **Manganese(II) sulfite**.

## Physical and Crystallographic Properties

The physical and crystallographic properties of **Manganese(II) sulfite** and its hydrates are summarized in the tables below. Data for some hydrates are limited in the scientific literature.

Table 1: General Physical Properties of **Manganese(II) Sulfite** and its Hydrates

Compound	Formula	Molecular Weight ( g/mol )	Color	Density (g/cm <sup>3</sup> )
Anhydrous Manganese(II) Sulfite	MnSO <sub>3</sub>	135.00[1][2]	Yellow (β-form) [4]	3.55 (calculated for β-form)[4]
α-Manganese(II) Sulfite Trihydrate	MnSO <sub>3</sub> ·3H <sub>2</sub> O	189.05	Not specified	2.425 (calculated)
Manganese(II) Sulfite Monohydrate	MnSO <sub>3</sub> ·H <sub>2</sub> O	153.02	Not specified	2.842 (calculated)

Table 2: Crystallographic Data for **Manganese(II) Sulfite** and its Hydrates

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z
β-MnSO <sub>3</sub> [4]	Monoclinic	P2 <sub>1</sub> /a	8.227	12.199	5.4193	79.741	8
α-MnSO <sub>3</sub> ·3H <sub>2</sub> O	Monoclinic	P2 <sub>1</sub> /n	6.6501	8.9065	8.7925	96.105	4
MnSO <sub>3</sub> ·H <sub>2</sub> O	Monoclinic	P2 <sub>1</sub> /n	4.843	12.807	5.762	90.39	4

## Solubility

The solubility of **Manganese(II) sulfite** hydrates in water has not been extensively investigated, and the available data shows some discrepancies. It is generally reported as being sparingly soluble in water but readily soluble in sulfurous acid.[3]

Table 3: Solubility of **Manganese(II) Sulfite** Hydrates in Water

Hydrate Form	Temperature (K)	Mass %	Molality (mol/kg)	Reference
MnSO <sub>3</sub> ·2.5H <sub>2</sub> O	293	6.93 x 10 <sup>-3</sup>	5.13 x 10 <sup>-4</sup>	[3]
MnSO <sub>3</sub> ·2.5H <sub>2</sub> O	343	1.23 x 10 <sup>-2</sup>	9.13 x 10 <sup>-4</sup>	[3]
MnSO <sub>3</sub> ·H <sub>2</sub> O	363	1.48 x 10 <sup>-2</sup>	1.10 x 10 <sup>-3</sup>	[3]
MnSO <sub>3</sub> ·3H <sub>2</sub> O (unspecified form)	Room Temp	~0.01	7.4 x 10 <sup>-4</sup>	[3]
MnSO <sub>3</sub> ·3H <sub>2</sub> O (unspecified form)	"Hot Water"	~0.02	1.5 x 10 <sup>-3</sup>	[3]

Note: The solubility data from Gorgeu (1883) for the trihydrate is considered potentially high due to possible sulfate impurities in the samples.[3]

## Spectroscopic Properties

Detailed infrared (IR) and Raman spectroscopic data for **Manganese(II) sulfite** are not readily available in the reviewed literature. However, the characteristic vibrational modes of the sulfite ion (SO<sub>3</sub><sup>2-</sup>) can be predicted based on data from other inorganic sulfites.

The sulfite ion has a trigonal pyramidal geometry (C<sub>3v</sub> symmetry) and is expected to exhibit four fundamental vibrational modes:

- $\nu_1$  (A<sub>1</sub>): Symmetric S-O stretch
- $\nu_2$  (A<sub>1</sub>): Symmetric O-S-O bend (umbrella mode)
- $\nu_3$  (E): Asymmetric S-O stretch
- $\nu_4$  (E): Asymmetric O-S-O bend

In the solid state, crystal lattice effects and the coordination to the manganese ion can cause shifts in these frequencies and the splitting of degenerate modes. For comparison, the

vibrational bands for lead(II) sulfite ( $\text{PbSO}_3$ ) are observed at  $935\text{ cm}^{-1}$  ( $\nu_1$ ),  $622\text{ cm}^{-1}$  ( $\nu_2$ ),  $880\text{ cm}^{-1}$  ( $\nu_3$ ), and  $474\text{ cm}^{-1}$  ( $\nu_4$ ) in the Raman spectrum.[1] For hannebachite (a calcium sulfite hemihydrate), Raman bands are observed at  $1005$  and  $969\text{ cm}^{-1}$  (stretching modes) and  $655\text{ cm}^{-1}$  and multiple bands between  $444$  and  $520\text{ cm}^{-1}$  (bending modes).[1] In diffuse reflectance FTIR spectroscopy of sodium sulfite, qualitative peaks are observed at maxima of  $973$ ,  $633$ , and  $495\text{ cm}^{-1}$ . [5]

## Thermal Properties

Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for the thermal decomposition of **Manganese(II) sulfite** hydrates is not available in the surveyed literature. The thermal decomposition of related manganese compounds, such as manganese dithionate and manganese nitrate, involves multi-step processes leading to the formation of manganese oxides.[6][7] It is expected that the hydrates of **Manganese(II) sulfite** would first lose their water of crystallization upon heating, followed by the decomposition of the anhydrous sulfite to manganese oxides at higher temperatures.

## Experimental Protocols

Detailed, validated experimental protocols for the synthesis of specific **Manganese(II) sulfite** hydrates are not well-documented in readily accessible literature. However, a general approach involves the reaction of a soluble manganese(II) salt with a sulfite source in an aqueous solution.

## General Synthesis of Manganese(II) Sulfite Hydrates

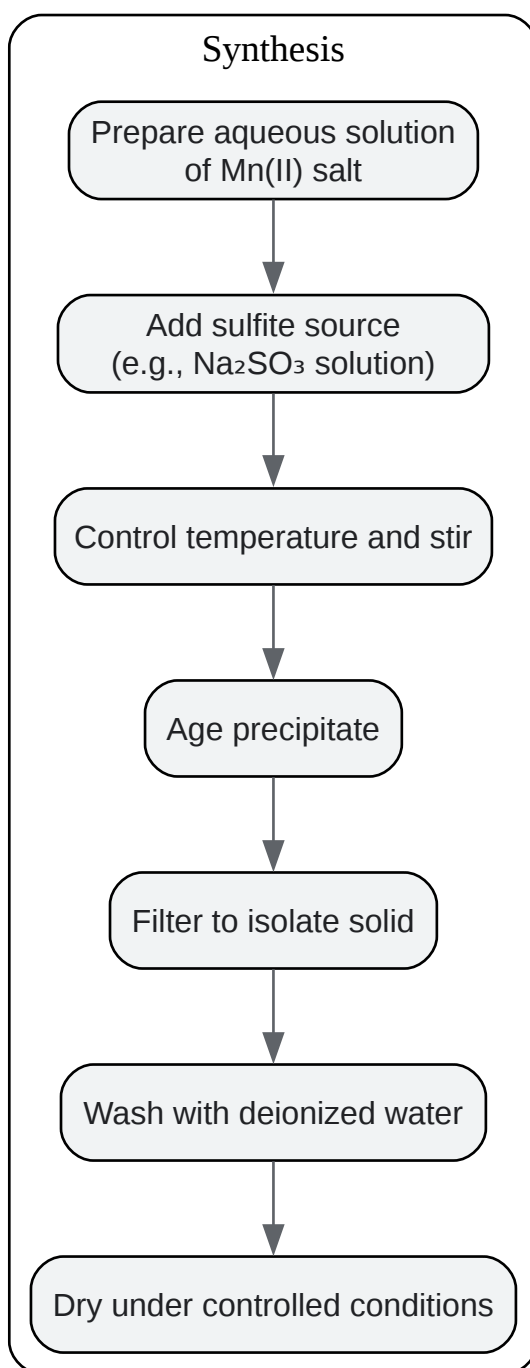
A general method for the preparation of **Manganese(II) sulfite** hydrates involves the precipitation from an aqueous solution. The following is a generalized protocol based on common precipitation reactions for inorganic salts.

Materials:

- Manganese(II) sulfate ( $\text{MnSO}_4$ ) or Manganese(II) chloride ( $\text{MnCl}_2$ )
- Sodium sulfite ( $\text{Na}_2\text{SO}_3$ ) or sulfur dioxide ( $\text{SO}_2$ ) gas
- Deionized water

## Procedure:

- Prepare an aqueous solution of a soluble manganese(II) salt (e.g.,  $\text{MnSO}_4$ ).
- Slowly add a solution of sodium sulfite or bubble sulfur dioxide gas through the manganese(II) salt solution with constant stirring.
- Control the temperature of the reaction mixture to favor the formation of the desired hydrate. Based on the literature, lower temperatures (room temperature) favor the formation of higher hydrates like the trihydrate, while higher temperatures favor the formation of lower hydrates. [\[3\]](#)
- Allow the precipitate to age in the mother liquor to improve crystallinity.
- Isolate the solid product by filtration.
- Wash the crystals with deionized water to remove any soluble impurities.
- Dry the product under controlled conditions (e.g., in a desiccator over a drying agent) to prevent efflorescence or further dehydration.



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**Caption:** General workflow for the synthesis of **Manganese(II) sulfite** hydrates.

## Characterization by X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for identifying the crystal structure of the different **Manganese(II) sulfite** phases.

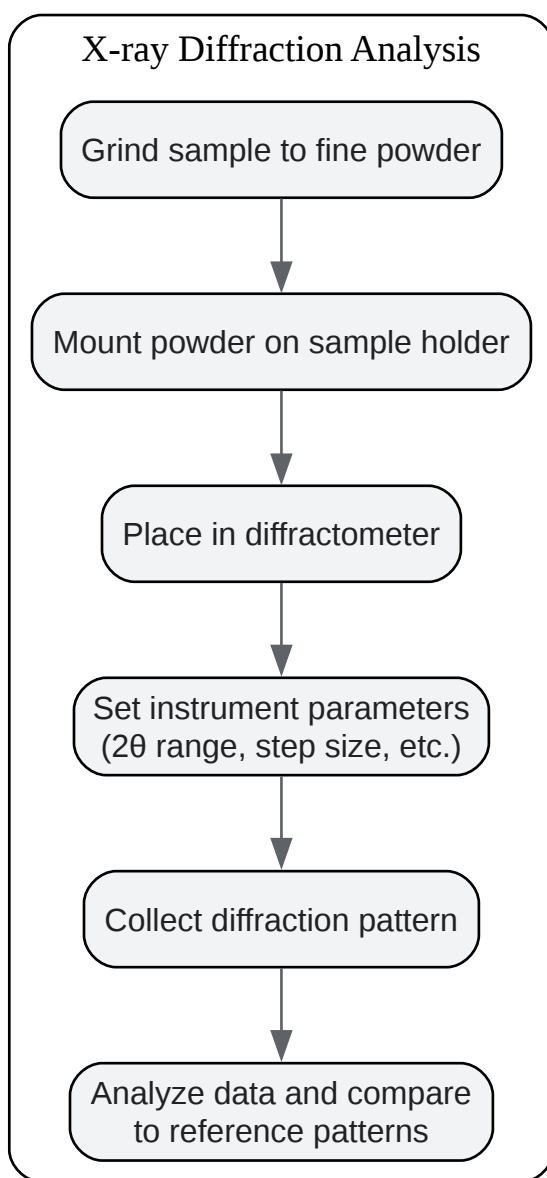
#### Instrumentation:

- Powder X-ray diffractometer with a Cu K $\alpha$  radiation source.

#### Procedure:

- Grind a small amount of the crystalline sample to a fine powder using an agate mortar and pestle.
- Mount the powdered sample on a sample holder.
- Place the sample holder in the diffractometer.
- Set the instrument parameters (e.g.,  $2\theta$  scan range, step size, and scan speed). A typical range would be from  $10^\circ$  to  $80^\circ$  with a step size of  $0.02^\circ$ .
- Collect the diffraction pattern.
- Analyze the resulting diffractogram by comparing the peak positions and intensities to known crystallographic data for **Manganese(II) sulfite** hydrates.





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**Caption:** Experimental workflow for XRD analysis.

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## References

- 1. researchgate.net [researchgate.net]
- 2. americanelements.com [americanelements.com]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. photonics.com [photonics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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